3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H11IN2O It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a pyrazole ring with a carboxylic acid group
Preparation Methods
The synthesis of 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the tetrahydropyran ring. The reaction conditions often require the use of specific reagents such as iodine, pyridine, and other organic solvents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: This compound has a similar structure but with a pyridine ring instead of a carboxylic acid group.
3-Iodo-1-tetrahydropyran-2-yl-pyrazole: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the iodine atom, tetrahydropyran ring, and pyrazole ring with a carboxylic acid group, which imparts distinct chemical and biological properties.
Biological Activity
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. With the molecular formula C9H11IN2O3 and a molecular weight of 292.1 g/mol, this compound features a unique structure that includes an iodine atom, a tetrahydropyran ring, and a pyrazole ring with a carboxylic acid group. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 3-Iodo-1-(oxan-2-yl)pyrazole-4-carboxylic acid |
Molecular Formula | C9H11IN2O3 |
Molecular Weight | 292.1 g/mol |
InChI Key | BKPIZSKNOJQQDA-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from pyrazole scaffolds have shown antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation. For example, certain synthesized pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The iodine atom and the pyrazole ring enhance its reactivity and binding affinity to enzymes or receptors involved in inflammatory and cancer pathways. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Case Studies
A review published in MDPI highlights the synthesis and biological evaluation of various pyrazole derivatives, including those similar to this compound. These studies reported significant anti-inflammatory activity with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . Another study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating strong anti-inflammatory effects .
Properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O3/c10-8-6(9(13)14)5-12(11-8)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIZSKNOJQQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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